1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl-
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Overview
Description
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is functionalized with a chloropropyl group. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloropropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Reactants: 3-chloropropylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of 3-chloropropylboronic acid and pinacol into the reactor.
Catalyst: Use of a suitable catalyst to enhance the reaction rate.
Temperature Control: Maintaining optimal reaction temperatures to ensure complete conversion.
Product Isolation: Continuous extraction and purification of the product using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: THF, DCM, ethanol.
Reaction Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon).
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, thioethers, or ethers.
Cross-Coupling Products: Biaryl compounds or other coupled products.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Scientific Research Applications
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boron reagent transfers its organic group to the palladium center, forming a new palladium-organic complex.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
(3-Chloropropyl)trimethoxysilane: Used as a coupling agent in polymer chemistry.
3-Chloropropylboronic Acid: A precursor in the synthesis of various boron-containing compounds.
2-(3-Chloropropyl)-1,3-dioxolane: Used in the synthesis of heterocyclic compounds.
The uniqueness of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, making it a valuable tool in organic synthesis.
Properties
CAS No. |
124215-47-0 |
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Molecular Formula |
C9H18BClO2 |
Molecular Weight |
204.50 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H18BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 |
InChI Key |
XIXOLVRLUCUKQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCl |
Origin of Product |
United States |
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